molecular formula C6H6N4 B1349077 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 33590-17-9

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

Katalognummer B1349077
CAS-Nummer: 33590-17-9
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: CGAHECZATVXWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

1. Antibacterial Activity

  • Application Summary : 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activity. They were found to be effective against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
  • Methods of Application : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. The antibacterial activity was evaluated using the microbroth dilution method .
  • Results : Among all the tested compounds, some showed moderate to good antibacterial activities. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

2. Inhibition of c-Met/VEGFR-2 Kinases

  • Application Summary : A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
  • Methods of Application : The compounds were synthesized and their inhibitory activities were evaluated in vitro. The antiproliferative activities were tested against A549, MCF-7, and Hela cancer cell lines .
  • Results : Most of the compounds showed satisfactory activity compared with the lead compound foretinib. The most promising compound, 17l, exhibited excellent antiproliferative activities against the tested cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively, as well as excellent kinase inhibitory activities (c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM) .

3. Antidiabetic Activity

  • Application Summary : 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties. In particular, 3-(Trifluoromethyl)-1,2,4-triazolopyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
  • Methods of Application : The compounds were synthesized and their structures were characterized using various techniques. Their antidiabetic activity was evaluated in vitro .
  • Results : The compounds showed satisfactory antidiabetic activity compared with the lead compound sitagliptin phosphate .

4. Antifungal Activity

  • Application Summary : 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to have antifungal properties .
  • Methods of Application : The compounds were synthesized and their structures were characterized using various techniques. Their antifungal activity was evaluated in vitro .
  • Results : The compounds showed satisfactory antifungal activity .

5. Antiplatelet Aggregation

  • Application Summary : 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to have antiplatelet aggregation properties .
  • Methods of Application : The compounds were synthesized and their structures were characterized using various techniques. Their antiplatelet aggregation activity was evaluated in vitro .
  • Results : The compounds showed satisfactory antiplatelet aggregation activity .

6. Antimalarial Activity

  • Application Summary : 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial properties .
  • Methods of Application : The compounds were synthesized and their structures were characterized using various techniques. Their antimalarial activity was evaluated in vitro .
  • Results : The compounds showed satisfactory antimalarial activity .

Safety And Hazards

The compound is associated with hazard statements H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling2.


Zukünftige Richtungen

Eigenschaften

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAHECZATVXWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342736
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

CAS RN

33590-17-9
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
Reactant of Route 4
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
Reactant of Route 5
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

Citations

For This Compound
8
Citations
HS El Khadem, J Kawai, DL Swartz - Heterocycles, 1989 - digitalcommons.mtu.edu
3-Methylimidazolo [1, 5-a] pyridine and 3-methyl-1, 2, 4-triazolo [4, 3-a]-pyrazine were prepared by coupling ethyl dithioacetate with 2-(aminomethyl)-pyridine and 2-hydrazinopyrazine, …
Number of citations: 40 digitalcommons.mtu.edu
I Ali, J Lee, A Go, G Choi, K Lee - Bioorganic & Medicinal Chemistry Letters, 2017 - Elsevier
Bromodomain and extra-terminal (BET) proteins, a class of epigenetic reader domains has emerged as a promising new target class for small molecule drug discovery for the treatment …
Number of citations: 26 www.sciencedirect.com
OV Borysov, VV Voloshchuk, MA Nechayev… - Chemistry of …, 2023 - Springer
The article highlights the challenges and opportunities in the development of the piperazine-fused triazoles. Approaches toward medicinal chemistry relevant building blocks based on [1…
Number of citations: 4 link.springer.com
DL Crabb, DA Main, JO Morley, PN Preston… - Journal of the …, 1997 - pubs.rsc.org
[1,2,4]Triazolo[4,3-c]pyrimidinium-3-aminides 5a–h have been synthesised by treating pyrimidin-6-yl thiosemicarbazide derivatives 7f–n with dicyclohexylcarbodiimide (DCC). The …
Number of citations: 11 pubs.rsc.org
JY Kawai - 1988 - search.proquest.com
The work described in this thesis is part of an ongoing program at The American University. Its goal is the synthesis and screening of potential antiviral and antitumor agents. The work …
Number of citations: 2 search.proquest.com
CS Demmer, M Joergensen, J Kehler, L Bunch… - Synlett, 2015 - thieme-connect.com
A new tactic for the synthesis and selective functionalization of [1,2,4]triazolo[4,3-a]pyrazines has been developed using an oxidative cyclization as key step. Furthermore, novel …
Number of citations: 8 www.thieme-connect.com
F Lovering, C Aevazelis, J Chang… - …, 2016 - Wiley Online Library
There has been significant interest in spleen tyrosine kinase (Syk) owing to its role in a number of disease states, including autoimmunity, inflammation, and cancer. Ongoing …
JJ Winter-Holt, C Bardelle, E Chiarparin… - Journal of Medicinal …, 2022 - ACS Publications
ATAD2 is an epigenetic bromodomain-containing target which is overexpressed in many cancers and has been suggested as a potential oncology target. While several small molecule …
Number of citations: 11 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.